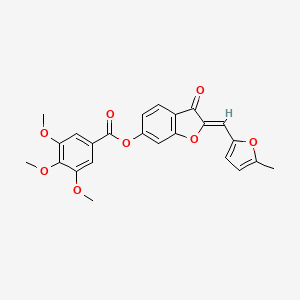
(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate is a useful research compound. Its molecular formula is C24H20O8 and its molecular weight is 436.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential applications in pharmacology and medicine.
Chemical Structure
The compound's structure can be analyzed through its molecular formula and IUPAC name. The key components include:
- Furan moiety : Contributes to the compound's reactivity and biological interactions.
- Benzofuran core : Known for various pharmacological effects.
- Trimethoxybenzoate group : Enhances lipophilicity and bioavailability.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. These properties are essential for neutralizing free radicals and reducing oxidative stress in cells. The presence of methoxy groups is believed to enhance these effects by stabilizing radical intermediates.
Antimicrobial Properties
Studies have shown that derivatives of benzofuran compounds possess antimicrobial activity. The specific compound may inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and neurodegenerative disorders. Compounds similar to this compound have demonstrated the ability to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : The compound could act on specific receptors in the body, influencing cellular responses.
- Antioxidant Pathways : By enhancing the body's antioxidant defenses, it may reduce cellular damage and inflammation.
Study 1: Antioxidant Activity Assessment
A study conducted on similar compounds demonstrated their effectiveness in scavenging DPPH radicals, with IC50 values indicating potent antioxidant activity. The study suggested that structural modifications could enhance these properties further.
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Similar Compound A | 15 | |
| Similar Compound B | 20 | |
| (Z)-2... | TBD | Current Study |
Study 2: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of various benzofuran derivatives against common pathogens. Results indicated that (Z)-2... exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.
Safety and Toxicity
While initial studies suggest promising biological activities, safety assessments are crucial for any therapeutic application. Toxicological evaluations must be conducted to determine safe dosage levels and potential side effects.
特性
IUPAC Name |
[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O8/c1-13-5-6-15(30-13)12-19-22(25)17-8-7-16(11-18(17)32-19)31-24(26)14-9-20(27-2)23(29-4)21(10-14)28-3/h5-12H,1-4H3/b19-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRELSDCZXXMCRK-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













